molecular formula C14H21N B14210054 6-(4-Ethenylphenyl)hexan-1-amine CAS No. 820973-57-7

6-(4-Ethenylphenyl)hexan-1-amine

Cat. No.: B14210054
CAS No.: 820973-57-7
M. Wt: 203.32 g/mol
InChI Key: VQSWUHNXDOTNLU-UHFFFAOYSA-N
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Description

6-(4-Ethenylphenyl)hexan-1-amine is an organic compound characterized by the presence of an amine group attached to a hexane chain, which is further substituted with a phenyl group containing an ethenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethenylphenyl)hexan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-ethenylbenzaldehyde with hexylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethenylphenyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(4-Ethenylphenyl)hexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(4-Ethenylphenyl)hexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. Additionally, the phenyl and ethenyl groups can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature allows for unique interactions in both chemical and biological contexts .

Properties

CAS No.

820973-57-7

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

6-(4-ethenylphenyl)hexan-1-amine

InChI

InChI=1S/C14H21N/c1-2-13-8-10-14(11-9-13)7-5-3-4-6-12-15/h2,8-11H,1,3-7,12,15H2

InChI Key

VQSWUHNXDOTNLU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCCCN

Origin of Product

United States

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